molecular formula C16H12F3NOS B183612 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 118416-43-6

2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No. B183612
M. Wt: 323.3 g/mol
InChI Key: XIHWMJZGARGDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, also known as TTZ, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It belongs to the family of thiazolidinone derivatives and has shown promising results in several research studies.

Scientific Research Applications

2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in several scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess significant antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves the inhibition of oxidative stress and inflammation pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation in the body. 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one also modulates the activity of several enzymes and transcription factors involved in these pathways, leading to its therapeutic effects.

Biochemical And Physiological Effects

2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been shown to possess several biochemical and physiological effects such as antioxidant, anti-inflammatory, and anti-cancer activities. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been shown to possess neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several advantages for lab experiments such as its ease of synthesis, high purity, and stability. It is also relatively inexpensive compared to other compounds with similar activities. However, 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one may have limitations in terms of its solubility and bioavailability, which may affect its efficacy in in vivo studies.

Future Directions

There are several future directions for the research on 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. One potential area of research is the development of 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanisms underlying its anti-cancer and neuroprotective activities. The potential use of 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one in combination with other drugs for the treatment of various diseases also warrants further investigation. Overall, 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has shown promising results in several research studies and may have potential applications in various scientific fields.

Synthesis Methods

The synthesis of 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiourea in the presence of acetic acid. The resulting product is then treated with phenylhydrazine and acetic anhydride to yield 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. This method has been optimized to produce high yields of 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one with excellent purity.

properties

CAS RN

118416-43-6

Product Name

2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Molecular Formula

C16H12F3NOS

Molecular Weight

323.3 g/mol

IUPAC Name

2-phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12F3NOS/c17-16(18,19)12-6-8-13(9-7-12)20-14(21)10-22-15(20)11-4-2-1-3-5-11/h1-9,15H,10H2

InChI Key

XIHWMJZGARGDII-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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